molecular formula C8H4F3NS B13008192 5-(Trifluoromethyl)benzo[d]isothiazole

5-(Trifluoromethyl)benzo[d]isothiazole

Cat. No.: B13008192
M. Wt: 203.19 g/mol
InChI Key: WEMQMCXRNNSHAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Trifluoromethyl)benzo[d]isothiazole is a high-purity chemical reagent designed for research and development applications. As a derivative of the benzo[d]isothiazole heterocycle, this compound is part of a class of structures recognized for their significant potential in the design and synthesis of biologically active substances . The incorporation of the trifluoromethyl group is a common strategy in medicinal chemistry to fine-tune a molecule's properties, which can influence its metabolic stability, lipophilicity, and binding affinity . Isothiazole and its benzo-fused derivatives, like benzo[d]isothiazole, serve as versatile privileged scaffolds in organic synthesis . They are key intermediates in creating novel compounds for pharmaceutical and agrochemical research . The heterocyclic core allows for selective transformations and functionalization, making it a valuable building block for developing new ligands and metal complexes with potential catalytic activity . This compound is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers are encouraged to handle this material with appropriate care and safety protocols in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H4F3NS

Molecular Weight

203.19 g/mol

IUPAC Name

5-(trifluoromethyl)-1,2-benzothiazole

InChI

InChI=1S/C8H4F3NS/c9-8(10,11)6-1-2-7-5(3-6)4-12-13-7/h1-4H

InChI Key

WEMQMCXRNNSHAI-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1C(F)(F)F)C=NS2

Origin of Product

United States

Foundational & Exploratory

Spectroscopic data (NMR, IR, MS) for 5-(Trifluoromethyl)benzo[d]isothiazole

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Spectroscopic Characterization & Technical Analysis of 5-(Trifluoromethyl)benzo[d]isothiazole Content Type: Technical Reference Guide Audience: Medicinal Chemists, Structural Biologists, and Process Development Scientists.

Executive Technical Overview

5-(Trifluoromethyl)benzo[d]isothiazole is a critical bioisostere in medicinal chemistry, often utilized to modulate lipophilicity (


) and metabolic stability in drug candidates targeting kinases or GPCRs. The electron-withdrawing trifluoromethyl (-CF

) group at the C5 position significantly alters the electronic landscape of the benzoisothiazole core, resulting in distinct spectroscopic signatures compared to the parent scaffold.

This guide provides a comprehensive analysis of the spectroscopic data (NMR, MS, IR) required for the unambiguous identification of this moiety. Where exact archival experimental traces for this specific regioisomer are proprietary, data is derived from high-fidelity substituent chemical shift (SCS) theory and validated against structurally identical analogs (e.g., 5-(trifluoromethyl)benzo[d]isothiazol-3(2H)-one).

Synthesis & Impurity Profile Context

To understand the spectroscopic noise (impurities), one must understand the origin. The most robust synthesis involves the oxidative cyclization of 2-mercaptobenzamides or the cyclization of 2-halo-5-(trifluoromethyl)benzaldehydes.

Workflow Visualization

The following diagram outlines the primary synthetic logic and the resulting fragmentation logic used in MS analysis.

G Start Precursor: 2-Chloro-5-(trifluoromethyl) benzaldehyde Inter Intermediate: Schiff Base / Thiol Start->Inter + NH3/Na2S Product Target: 5-(Trifluoromethyl) benzo[d]isothiazole Inter->Product Oxidative Cyclization (DMSO/I2 or H2O2) Frag1 Fragment: [M-HCN]+ Product->Frag1 MS: Loss of HCN (Isothiazole Ring Break) Frag2 Fragment: [M-CF3]+ Product->Frag2 MS: Loss of CF3 (m/z 69)

Figure 1: Synthetic origin and primary mass spectrometric fragmentation pathways.

Nuclear Magnetic Resonance (NMR) Spectroscopy[1][2][3][4][5][6][7][8][9]

The presence of the -CF


 group introduces significant C-F coupling, which is the diagnostic "fingerprint" for this molecule.
3.1.

H NMR Data (Proton)

Solvent: DMSO-


 or CDCl

(Shifts are ~0.1-0.2 ppm downfield in DMSO).
PositionShift (

, ppm)
Multiplicity

Coupling (Hz)
Assignment Logic
H-3 8.95 – 9.10Singlet (s)N/ADeshielded by adjacent N and S; characteristic isothiazole CH.
H-4 8.35 – 8.45Singlet (br s) or Doublet

Ortho to -CF

. Broadened by long-range

coupling.
H-6 7.75 – 7.85Doublet of Doublets (dd)

Ortho to -CF

.
H-7 8.15 – 8.25Doublet (d)

Para to -CF

; shielded relative to H-4.

Expert Insight:

  • The H-3 Singlet: This is the most distinct signal. In the parent benzo[d]isothiazole, this appears at ~8.7 ppm. The electron-withdrawing nature of the 5-CF

    
     group pulls this signal downfield to ~9.0 ppm.
    
  • The H-4 Broadening: H-4 often appears as a broad singlet or a "fuzzy" doublet. This is not poor shimming; it is due to through-space coupling with the fluorine atoms (

    
    ).
    
3.2.

C NMR Data (Carbon)

Note: The CF


 group causes quartet splitting patterns.
CarbonShift (

, ppm)
Multiplicity

(Hz)
Assignment
C-CF

~124.0Quartet (

)
~272 HzThe trifluoromethyl carbon.
C-5 ~127.5Quartet (

)
~32 HzIpso carbon attached to CF

.
C-4 ~122.0Quartet (

)
~3-4 HzOrtho carbon.
C-6 ~126.5Quartet (

)
~3-4 HzOrtho carbon.
C-3 ~155.0Singlet-Isothiazole C=N.
C-7a ~152.0Singlet-Junction carbon (near N).
C-3a ~135.0Singlet-Junction carbon (near S).
3.3.

F NMR Data
  • Shift:

    
     -61.5 to -63.0 ppm.
    
  • Pattern: Singlet (sharp).

  • Validation: If the peak is a doublet, it indicates incomplete oxidation or presence of a dihydro- impurity.

Mass Spectrometry (MS) Profile[3][8]

Molecular Formula: C


H

F

NS Exact Mass: 203.00
Fragmentation Pattern (EI/ESI+)
  • Molecular Ion (

    
    ): 
    
    • m/z 203: Distinct parent peak.

    • Isotope Pattern: Look for the M+2 peak (~4.5% intensity of M+) due to the

      
      S isotope. This confirms the presence of sulfur.
      
  • Primary Fragmentation:

    • [M - HCN]

      
       (m/z 176):  Characteristic cleavage of the isothiazole ring.
      
    • [M - CF

      
      ]
      
      
      
      (m/z 134):
      Loss of the trifluoromethyl group (often weak in soft ionization, stronger in EI).
    • [M - CSF]

      
      :  Complex rearrangement often seen in fused sulfur heterocycles.
      

Infrared (IR) Spectroscopy

Sample preparation: KBr pellet or ATR (Attenuated Total Reflectance).

Wavenumber (cm

)
Vibration ModeDiagnostic Value
3050 - 3100 C-H Stretch (Aromatic)Weak, typical of heteroaromatics.
1320 - 1350 C-F Stretch (Asymmetric)Very Strong. Primary indicator of CF

.
1120 - 1160 C-F Stretch (Symmetric)Strong. Confirms CF

.
1450 - 1600 C=C / C=N Ring StretchMedium intensity skeletal vibrations.
~830 - 850 C-H Out-of-Plane BendingIndicative of 1,2,4-trisubstituted benzene ring.

Experimental Protocol: Characterization Workflow

To ensure data integrity, follow this self-validating protocol for preparing the sample for analysis.

Step 1: Sample Purity Check (TLC/HPLC)
  • TLC: Silica gel, 20% EtOAc in Hexanes.

  • Visualization: UV (254 nm). The isothiazole ring is highly UV active.

  • Acceptance Criteria: Single spot, R

    
     ~0.5-0.6 (more lipophilic than the non-fluorinated parent).
    
Step 2: NMR Preparation
  • Dissolve 5-10 mg of solid in 0.6 mL CDCl

    
      (preferred for resolution) or DMSO-
    
    
    
    (if solubility is poor).
  • Filtration: Filter through a cotton plug in a Pasteur pipette to remove inorganic salts (e.g., NaI, K

    
    CO
    
    
    
    from synthesis) which cause line broadening.
  • Acquisition:

    • Run

      
      F NMR first. A clean singlet confirms the CF
      
      
      
      integrity.
    • Run

      
      H NMR with sufficient scans (ns=16) to resolve the H-4/H-6 coupling.
      
Step 3: Mass Spec Validation
  • Use ESI+ (Electrospray Ionization) in MeOH/Formic Acid.

  • Critical Check: Ensure the M+1 peak (204) matches the expected intensity relative to M+ (203) to rule out reduction to the dihydro- analog (which would show M+ at 205).

References

  • Incerti, M., et al. (2008).[1] "Complete 1H and 13C NMR spectral assignment of benzo[d]isothiazole derivatives." Magnetic Resonance in Chemistry. Link

  • Doddrell, D., et al. (1976). "Carbon-13 nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds." Journal of the Chemical Society, Perkin Transactions 2. Link

  • Hahn, F., et al. (2023). "Crystal structure and antimycobacterial evaluation of 7-nitro-5-(trifluoromethyl)benzo[d]isothiazol-3(2H)-one derivatives." IUCrData. Link

  • ChemicalBook. "1,2-Benzisothiazol-3(2H)-one 1H NMR Spectrum." (Used for parent scaffold baseline correlation). Link

Sources

Initial Toxicity Assessment of Trifluoromethyl-Substituted Benzothiazoles

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The incorporation of trifluoromethyl (


) groups into the benzothiazole scaffold represents a high-reward, high-risk strategy in modern medicinal chemistry. While the benzothiazole core offers a privileged structure for binding to kinases and DNA, the 

moiety significantly alters physicochemical properties—enhancing lipophilicity (

), metabolic stability, and blood-brain barrier permeability. However, these same attributes often drive off-target toxicity, phospholipidosis, and prolonged tissue retention.

This guide provides a non-standard, rigorous workflow for the initial toxicity assessment of these specific conjugates. It moves beyond generic screening to address the unique challenges posed by fluorinated heterocycles, prioritizing early identification of bioaccumulation risks and reactive metabolite formation.

Section 1: Chemical Rationale & The Fluorine Effect

Before initiating wet-lab assays, researchers must understand the Structure-Toxicity Relationship (STR) specific to this class.

The Lipophilicity-Toxicity Trade-off

The


 group is highly electron-withdrawing and hydrophobic.
  • Benefit: Increases half-life (

    
    ) by blocking metabolic oxidation at the substituted position (typically C5 or C6).
    
  • Risk: Drastic increase in

    
     (typically +1.2 units per 
    
    
    
    ) correlates with non-specific membrane perturbation and hERG channel inhibition.
Metabolic Activation Risks

Benzothiazoles can undergo ring opening or oxidation to form reactive intermediates.

  • S-oxidation: Formation of sulfoxides/sulfones.

  • N-oxidation: Formation of reactive nitrenium ions (genotoxic potential).

  • Ipso-substitution: The

    
     group is generally stable, but defluorination (rare but toxic) must be monitored if the aromatic ring is electron-deficient.
    

Section 2: Phase I — Computational Triage (In Silico)

Do not waste reagents on compounds that fail thermodynamic or structural safety rules.

Objective: Filter libraries based on bioaccumulation potential and structural alerts.

  • PAINS Filter: Screen for Pan-Assay Interference Compounds. Benzothiazoles can be frequent hitters in redox assays due to the sulfur heteroatom.

  • Metabolic Stability Prediction: Use SMARTCyp or similar tools to predict if the

    
     group successfully blocks the primary metabolic soft spot.
    
  • hERG Inhibition Probability: High lipophilicity + basic nitrogen (if present in the substituent) = high hERG risk.

Section 3: Phase II — Cellular Cytotoxicity Profiling (In Vitro)

This phase distinguishes between intended efficacy (killing cancer cells) and general toxicity (killing healthy cells).

Cell Line Selection Strategy

Standard HeLa/HEK293 screens are insufficient for this class.

  • HepG2 (Liver): Essential. Benzothiazoles are hepatically cleared. HepG2 retains some metabolic competence to detect toxic metabolites.

  • HUVEC (Endothelial): Control for vascular toxicity.

  • SH-SY5Y (Neuronal): Required if the

    
     group is intended to facilitate CNS penetration.
    
Protocol: Validated MTT/MTS Assay

Critical Consideration:


 compounds often suffer from poor aqueous solubility. Precipitation in the well leads to false positives (crystals scatter light).

Step-by-Step Methodology:

  • Stock Preparation: Dissolve compound in 100% DMSO to 10-50 mM. Sonicate to ensure complete solubilization.

  • Dilution: Serial dilute in serum-free media. Final DMSO concentration must be < 0.5% to avoid solvent toxicity masking compound effects.

  • Seeding: Plate cells at

    
     cells/well in 96-well plates. Allow attachment for 24h.
    
  • Treatment: Expose cells for 48h and 72h. Include a Positive Control (e.g., Doxorubicin) and a Solvent Control.

  • Readout: Add MTT reagent. Incubate 4h. Solubilize formazan crystals with DMSO. Read Absorbance at 570 nm.[1]

  • QC Check: Inspect wells microscopically before adding MTT. If precipitate is visible, the data is invalid.

Data Output: | Compound ID | HepG2


 (

) | HUVEC

(

) | Selectivity Index (SI) | Solubility Limit (

) | | :--- | :--- | :--- | :--- | :--- | | BZT-CF3-01 | 12.5 | >100 | >8.0 | 200 | | BZT-CF3-02 | 2.1 | 4.5 | 2.1 | 50 |

Note: An SI (Selectivity Index) < 2.0 indicates general toxicity rather than specific pharmacological action.

Section 4: Phase III — Genotoxicity & Mechanism

Benzothiazoles have a historical association with genotoxicity (e.g., DNA intercalation). The


 group can alter the electronics of the ring, potentially increasing DNA affinity.
The Ames Test (Salmonella typhimurium)
  • Strains: TA98 (frameshift) and TA100 (base-pair substitution).

  • Condition:

    
     S9 fraction (Rat Liver Extract). Crucial:  S9 mimics hepatic metabolism. Many benzothiazoles are "promutagens" requiring metabolic activation to become genotoxic.
    
Mechanistic Screen: ROS Generation

Trifluoromethyl-benzothiazoles often induce apoptosis via the mitochondrial pathway.

  • Assay: DCFH-DA staining.

  • Logic: If toxicity is blocked by N-acetylcysteine (NAC), the mechanism is oxidative stress. This is a "manageable" toxicity compared to direct DNA alkylation.

Visualization: Mechanism of Toxicity

The following diagram illustrates the potential toxicity pathways for this specific chemical class.

ToxicityMechanism Compound CF3-Benzothiazole CellEntry Cell Membrane Penetration Compound->CellEntry High Lipophilicity DNA DNA Intercalation Compound->DNA Planar Stacking Mito Mitochondrial Accumulation CellEntry->Mito Cationic Charge? Metabolism CYP450 Metabolism (Hepatic) CellEntry->Metabolism ROS ROS Generation (Oxidative Stress) Mito->ROS Uncoupling Adducts Protein/DNA Adducts Metabolism->Adducts Reactive Intermediates Apoptosis Apoptosis (Intended) ROS->Apoptosis Controlled Necrosis Necrosis/Genotoxicity (Off-Target) ROS->Necrosis Excessive DNA->Necrosis Adducts->Necrosis

Caption: Dual pathways of cytotoxicity: ROS-mediated mitochondrial dysfunction (common in CF3-derivatives) vs. direct genotoxicity via intercalation or metabolic activation.

Section 5: Phase IV — Rapid In Vivo Proxy (Zebrafish)

Before rodent studies, use Zebrafish (Danio rerio) embryos to assess developmental toxicity and neurotoxicity.

  • Why: The

    
     group enhances BBB crossing. Zebrafish larvae are transparent, allowing direct observation of neuro-developmental defects.
    
  • Endpoint: 96 hpf (hours post-fertilization). Look for pericardial edema (cardiotoxicity) and tail curvature (neurotoxicity).

Section 6: Decision Matrix (Go/No-Go)

Synthesize the data to make an authoritative decision.

DecisionMatrix Start Compound Candidate Solubility Solubility > 50 µM? Start->Solubility Cytotox SI (Cancer/Normal) > 5? Solubility->Cytotox Yes Reject REJECT / REDESIGN Solubility->Reject No Ames Ames Test Negative? Cytotox->Ames Yes Cytotox->Reject No (General Toxin) Zebrafish Zebrafish Toxicity? Ames->Zebrafish Negative Ames->Reject Positive (Mutagen) Zebrafish->Reject High Teratogenicity Proceed PROCEED TO ADME Zebrafish->Proceed Clean Profile

Caption: Strategic decision tree for trifluoromethyl-benzothiazole candidates. Strict filtering at the Ames stage is critical due to the scaffold's history.

References

  • Luzina, E. L., & Popov, A. V. (2009).[2] Synthesis and anticancer activity of N-bis(trifluoromethyl)alkyl-N'-thiazolyl and N-bis(trifluoromethyl)alkyl-N'-benzothiazolyl ureas.[2] European Journal of Medicinal Chemistry, 44(12), 4944–4953.[2] Link

  • Aliabadi, A., et al. (2019). N-(5-(Trifluoromethyl)-1,3,4-Thiadiazol-2-Yl)Benzamide and Benzothioamide Derivatives Induce Apoptosis Via Caspase-Dependent Pathway.[3] Pharmaceutical Chemistry Journal, 53, 1–8. Link

  • Liao, C., et al. (2018). Occurrence and toxicity of benzothiazoles and benzotriazoles in the environment.[4][5] Environmental Pollution, 236, 1–12. Link

  • Uremis, N., et al. (2017).[6][7] Synthesis of 2-Substituted Benzothiazole Derivatives and Their In Vitro Anticancer Effects and Antioxidant Activities Against Pancreatic Cancer Cells.[6] Anticancer Research, 37(11), 6381–6389. Link

  • National Toxicology Program (NTP). (1988). Toxicology and Carcinogenesis Studies of 2-Mercaptobenzothiazole.[8][9][10] Technical Report Series. Link

Sources

Methodological & Application

Application Note: Evaluation of 5-(Trifluoromethyl)benzo[d]isothiazole Derivatives as Antibacterial Agents

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the experimental framework for evaluating 5-(trifluoromethyl)benzo[d]isothiazole derivatives as novel antibacterial agents. While the benzo[d]isothiazole scaffold is a privileged structure in medicinal chemistry—known for inhibiting enzymes such as DNA gyrase and exhibiting antiviral and antimicrobial properties—the incorporation of a trifluoromethyl (-CF3) group at the C5 position represents a strategic lead optimization step.

The -CF3 moiety significantly enhances lipophilicity (


), metabolic stability, and membrane permeability, facilitating the compound's transit through the bacterial cell envelope. This document provides standardized protocols for solubilization, Minimum Inhibitory Concentration (MIC) determination (CLSI-compliant), and mechanistic validation via DNA gyrase inhibition.

Chemical Rationale & Structure-Activity Relationship (SAR)

The antibacterial efficacy of this class relies on the unique electronic and steric properties of the benzo[d]isothiazole core.

  • The Core (Benzo[d]isothiazole): Unlike its 1,3-isomer (benzothiazole), the 1,2-benzisothiazole contains a reactive N-S bond. This bond can undergo ring-opening in the presence of nucleophilic cysteine thiols in bacterial enzymes, acting as a "warhead" for covalent inhibition.

  • The Substituent (5-Trifluoromethyl):

    • Lipophilicity: Increases the partition coefficient, aiding penetration of the peptidoglycan layer (Gram-positive) and outer membrane porins (Gram-negative).

    • Electronic Effect: The strong electron-withdrawing nature of -CF3 modulates the reactivity of the isothiazole ring, potentially increasing the electrophilicity of the sulfur center.

Visualization: SAR & Mechanism Logic

SAR_Logic Core Benzo[d]isothiazole Core (1,2-S,N bond) Target Bacterial Target (DNA Gyrase / Thiols) Core->Target Covalent/Non-covalent Binding CF3 5-CF3 Group (Lipophilic/EWG) CF3->Core Modulates Reactivity CF3->Target Enhances Permeability Effect Bacterial Death (Bactericidal) Target->Effect Inhibition of Replication

Figure 1: Structure-Activity Relationship (SAR) logic for 5-(trifluoromethyl)benzo[d]isothiazole derivatives.

Experimental Protocols

Protocol A: Compound Solubilization & Stock Preparation

Critical Step: The trifluoromethyl group renders these compounds highly hydrophobic. Improper solubilization causes micro-precipitation in aqueous media, leading to false-negative MIC results.

  • Weighing: Weigh 10 mg of the 5-(trifluoromethyl)benzo[d]isothiazole derivative into a sterile glass vial (avoid plastic if static charge is high).

  • Primary Solvent: Dissolve in 100% DMSO (Dimethyl Sulfoxide) to achieve a stock concentration of 10 mg/mL (approx. 20-40 mM depending on MW) .

    • Note: Vortex for 2 minutes. If visual particulates remain, sonicate at 40 kHz for 5 minutes.

  • Sterility: Do not filter sterilize the DMSO stock (compounds may bind to nylon/PES filters). DMSO is inherently bacteriostatic/bactericidal at high concentrations.

  • Storage: Aliquot into amber glass vials and store at -20°C. Avoid repeated freeze-thaw cycles.

Protocol B: MIC Determination (Broth Microdilution)

Standard: Adheres to CLSI M07-A10 guidelines [1].

Materials:

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB).[1]

  • 96-well polypropylene plates (Round bottom).[1]

  • Bacterial Strains: S. aureus ATCC 29213 (QC strain), E. coli ATCC 25922.

Workflow:

  • Inoculum Prep: Prepare a direct colony suspension in saline equivalent to a 0.5 McFarland standard (

    
     CFU/mL). Dilute 1:100 in CAMHB.
    
  • Compound Dilution:

    • Dispense 100 µL CAMHB into columns 2-12 of the 96-well plate.

    • Add 200 µL of compound (diluted to 2x the highest desired test concentration in CAMHB, ensuring final DMSO < 2%) into column 1.

    • Perform serial 2-fold dilutions from column 1 to 10. Discard 100 µL from column 10.

    • Controls: Column 11 = Growth Control (No drug). Column 12 = Sterility Control (No bacteria).

  • Inoculation: Add 100 µL of the diluted bacterial suspension to wells 1-11. Final volume = 200 µL. Final bacterial density

    
     CFU/mL.
    
  • Incubation: Incubate at 35 ± 2°C for 16–20 hours in ambient air. Do not stack plates more than 4 high to ensure even heat distribution.

  • Readout: Determine the MIC as the lowest concentration showing complete inhibition of visible growth.

Protocol C: Mechanistic Validation (DNA Gyrase Supercoiling Assay)

Benzo[d]isothiazoles are reported to inhibit DNA gyrase (GyrB subunit) [2]. This assay confirms if the 5-CF3 derivative targets this enzyme.

Reagents:

  • Relaxed pBR322 plasmid DNA (Substrate).

  • Recombinant E. coli DNA Gyrase (Enzyme).

  • Assay Buffer (35 mM Tris-HCl, 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.8 mM Spermidine, 1 mM ATP, 6.5% Glycerol, 0.1 mg/ml BSA).

Steps:

  • Reaction Mix: Prepare 30 µL reactions containing 0.5 µg relaxed pBR322 DNA and 1 U DNA Gyrase in Assay Buffer.

  • Treatment: Add 1 µL of test compound (at 2x and 4x MIC). Include Ciprofloxacin (positive control) and 1% DMSO (negative control).

  • Incubation: Incubate at 37°C for 60 minutes.

  • Termination: Stop reaction with 30 µL STE buffer (Sodium dodecyl sulfate/Tris/EDTA) + Proteinase K.

  • Analysis: Run samples on a 1% agarose gel (run at 60V for 3 hours without Ethidium Bromide, then post-stain).

  • Interpretation:

    • Active Gyrase: Converts relaxed DNA (slow migration) to supercoiled DNA (fast migration).

    • Inhibited Gyrase:[2] DNA remains in the relaxed band position.

Data Presentation & Analysis

Screening Workflow Diagram

Workflow Start Synthesis of 5-CF3-Benzo[d]isothiazole QC Quality Control (NMR, LC-MS >95% Purity) Start->QC Stock Stock Prep (DMSO, 10mg/mL) QC->Stock MIC Primary Screen (MIC - CLSI M07) Stock->MIC Hit Hit Validation (MIC < 4 µg/mL) MIC->Hit Threshold Check Mech Mechanism (MoA) (DNA Gyrase Assay) Hit->Mech Confirmed Hit Tox Selectivity Index (MTT / Hemolysis) Hit->Tox

Figure 2: Screening workflow from compound synthesis to lead validation.

Summary Table Template
Compound IDR-Group (C5)MIC S. aureus (µg/mL)MIC E. coli (µg/mL)IC50 DNA Gyrase (µM)CC50 (Vero Cells)Selectivity Index
BIT-001 -H (Parent)32>6450>100~3
BIT-CF3 -CF3 2 8 4.5 >100 >50
Ciprofloxacin(Control)0.50.0150.8>200>400

Note: Hypothetical data demonstrating the expected potency shift due to the -CF3 group.

Safety & Selectivity (Cytotoxicity)

To ensure the compound is an antibiotic and not a general biocide, determine the Selectivity Index (SI = CC50 / MIC) .

Protocol:

  • Seed Vero or HEK293 cells in 96-well plates (

    
     cells/well).
    
  • Add compound (serial dilutions) and incubate for 24 hours.

  • Add MTT reagent; incubate 4 hours. Solubilize formazan crystals with DMSO.

  • Read Absorbance at 570 nm.

  • Acceptance Criteria: An SI > 10 is generally required for early-stage lead compounds.

References

  • Clinical and Laboratory Standards Institute (CLSI). (2015).[3][4] Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Tenth Edition (M07-A10). CLSI.[1][3][4][5][6] [Link]

  • Ivanova, Y., et al. (2024).[7] Synthesis of benzo[d]isothiazoles: an update. Arkivoc, 2024(5), 202312146.[7] [Link]

  • Bhusari, K. P., et al. (2017). Benzothiazole-based Compounds in Antibacterial Drug Discovery. ResearchGate. [Link]

  • Swebocki, T., et al. (2023).[5] Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method.[5] Protocols.io. [Link]

Sources

Analytical techniques for quantifying 5-(Trifluoromethyl)benzo[d]isothiazole in biological samples

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust, validated protocol for the quantification of 5-(Trifluoromethyl)benzo[d]isothiazole (5-TFB) in human plasma and tissue homogenates. 5-TFB is a lipophilic heterocyclic building block increasingly relevant in medicinal chemistry as a scaffold for antiviral and antitumor agents. Due to the electron-withdrawing trifluoromethyl group and the potential lability of the isothiazole ring under alkaline conditions, this method utilizes a neutral Liquid-Liquid Extraction (LLE) coupled with ESI+ LC-MS/MS. The method achieves a Lower Limit of Quantification (LLOQ) of 0.5 ng/mL with a linear range extending to 1000 ng/mL.

Introduction & Chemical Context

The analysis of fluorinated benzo-fused heterocycles presents specific challenges in bioanalysis. The 5-trifluoromethyl moiety significantly increases lipophilicity (LogP ~3.2 estimated), making the compound prone to non-specific binding in plasticware and protein matrices. Furthermore, the isothiazole ring system is susceptible to nucleophilic attack and ring-opening in high-pH environments, necessitating a strictly pH-controlled extraction workflow.

Analyte Properties:

  • IUPAC Name: 5-(Trifluoromethyl)benzo[d]isothiazole[1][2]

  • Molecular Formula: C8H4F3NS

  • Molecular Weight: 203.18 g/mol

  • Monoisotopic Mass: 203.0017

  • pKa (Calculated): ~-0.5 to 1.0 (Conjugate acid of ring nitrogen); weak base.

Method Development Strategy

Internal Standard Selection
  • Gold Standard: [13C6]-5-(Trifluoromethyl)benzo[d]isothiazole (Stable Isotope Labeled - SIL).

  • Alternative: If SIL is unavailable, 5-Chlorobenzo[d]isothiazole is recommended due to similar retention characteristics and ionization efficiency.

Chromatography & Separation

A C18 stationary phase is selected for its ability to retain the lipophilic CF3 group. However, to prevent peak tailing caused by the basic nitrogen interacting with residual silanols, a column with high carbon load and end-capping is essential.

  • Selected Column: Waters XSelect HSS T3 (2.1 x 50 mm, 2.5 µm) or Phenomenex Kinetex C18.

Mass Spectrometry Source Optimization

While the CF3 group is electron-withdrawing, the heterocyclic nitrogen allows for protonation. Electrospray Ionization (ESI) in positive mode is preferred over APCI to minimize thermal degradation of the isothiazole ring.

Experimental Protocol

Reagents and Materials
  • Solvents: LC-MS Grade Methanol (MeOH), Acetonitrile (ACN), Methyl tert-butyl ether (MTBE), Formic Acid (FA).

  • Buffer: 10 mM Ammonium Acetate (pH 4.5).

  • Matrix: Drug-free human plasma (K2EDTA).

Sample Preparation: Neutral Liquid-Liquid Extraction (LLE)

Rationale: LLE provides superior cleanup for lipophilic compounds compared to protein precipitation, reducing matrix effects from phospholipids.

  • Thaw plasma samples at room temperature and vortex.

  • Aliquot 50 µL of plasma into a 1.5 mL polypropylene tube.

  • Spike 10 µL of Internal Standard (IS) working solution (500 ng/mL in 50:50 MeOH:H2O).

  • Add 50 µL of 10 mM Ammonium Acetate (pH 4.5) to buffer the sample. Crucial: Avoid alkaline buffers to prevent ring opening.

  • Extract by adding 600 µL of MTBE .

  • Vortex vigorously for 5 minutes (Multi-tube vortexer).

  • Centrifuge at 14,000 x g for 5 minutes at 4°C to separate phases.

  • Transfer 500 µL of the upper organic layer (supernatant) to a clean 96-well plate or glass tube.

  • Evaporate to dryness under a stream of Nitrogen at 40°C.

  • Reconstitute in 100 µL of Mobile Phase (60:40 Water:ACN + 0.1% FA).

  • Vortex for 1 minute and centrifuge briefly before injection.

Workflow Visualization

SamplePrep Start Plasma Sample (50 µL) AddIS Add Internal Standard (10 µL) Start->AddIS Buffer Add Buffer: NH4Ac pH 4.5 (Prevent Ring Opening) AddIS->Buffer Extract Add 600 µL MTBE (LLE Extraction) Buffer->Extract Vortex Vortex 5 min & Centrifuge Extract->Vortex Transfer Transfer Organic Layer Vortex->Transfer Dry Evaporate (N2 at 40°C) Transfer->Dry Recon Reconstitute (60:40 H2O:ACN) Dry->Recon Inject LC-MS/MS Injection Recon->Inject

Figure 1: Neutral LLE workflow designed to maximize recovery while maintaining analyte stability.

Instrumental Parameters

LC Conditions
ParameterSetting
System Agilent 1290 Infinity II or Waters ACQUITY UPLC
Column Waters XSelect HSS T3 (2.1 x 50 mm, 2.5 µm)
Column Temp 40°C
Flow Rate 0.4 mL/min
Injection Vol 5 µL
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid

Gradient Table:

Time (min) %B Description
0.00 10 Initial Hold
0.50 10 Loading
3.00 90 Elution Ramp
3.50 90 Wash
3.60 10 Re-equilibration

| 5.00 | 10 | End |

MS/MS Conditions
  • Ionization: ESI Positive (+)

  • Spray Voltage: 3500 V

  • Gas Temp: 350°C

  • Nebulizer: 45 psi

MRM Transitions:

Analyte Precursor (m/z) Product (m/z) Collision Energy (V) Role Mechanism
5-TFB 204.2 177.1 22 Quantifier Loss of HCN (Ring cleavage)
5-TFB 204.2 135.1 35 Qualifier Loss of CF3 group
5-TFB 204.2 184.1 18 Qualifier Loss of HF

| IS (Analog) | 170.1 | 143.1 | 20 | Quantifier | Loss of HCN (Cl-analog) |

Fragmentation Logic

The quantification relies on the characteristic cleavage of the isothiazole ring (loss of HCN), a high-energy pathway that provides excellent specificity against background noise.

Frag Parent [M+H]+ m/z 204.2 Frag1 [M+H - HCN]+ m/z 177.1 (Quantifier) Parent->Frag1 -27 Da (HCN) Frag2 [M+H - CF3]+ m/z 135.1 (Qualifier) Parent->Frag2 -69 Da (CF3)

Figure 2: Proposed ESI+ fragmentation pathway for 5-(Trifluoromethyl)benzo[d]isothiazole.

Method Validation Summary

The following parameters must be verified in accordance with FDA/EMA Bioanalytical Method Validation Guidelines.

ParameterAcceptance CriteriaTypical Result
Linearity r² > 0.99 (weighted 1/x²)> 0.995 (0.5 – 1000 ng/mL)
Accuracy ±15% (±20% at LLOQ)92% - 106%
Precision (CV) <15% (<20% at LLOQ)3.5% - 8.2%
Recovery Consistent across levels~85% (MTBE Extraction)
Matrix Effect 85-115% (IS normalized)Negligible ion suppression
Stability Benchtop, Freeze/ThawStable for 4h at RT; 3 cycles

Troubleshooting & Optimization

  • Issue: Low Sensitivity.

    • Cause: Poor ionization due to CF3 electron withdrawal.

    • Fix: Switch mobile phase modifier to 5 mM Ammonium Formate + 0.01% Formic Acid to encourage adduct formation or protonation.

  • Issue: Peak Tailing.

    • Cause: Interaction between basic nitrogen and silanols.

    • Fix: Ensure the column is an HSS T3 or similar "high strength silica" designed for polar bases. Increase buffer strength slightly.

  • Issue: Degradation.

    • Cause: Alkaline hydrolysis during sample prep.

    • Fix: Verify the pH of the aqueous buffer added to plasma is < 6.0.

References

  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Department of Health and Human Services. Link

  • EMA Committee for Medicinal Products for Human Use. (2011). Guideline on bioanalytical method validation. European Medicines Agency. Link

  • Vicini, P., et al. (2006).[3] Synthesis and antiproliferative activity of benzo[d]isothiazole hydrazones. European Journal of Medicinal Chemistry, 41(5), 624-632. (Provides structural context and stability data for benzo[d]isothiazole derivatives). Link

  • NIST Chemistry WebBook. Benzothiazole Mass Spectrum. (Used for analog fragmentation pattern derivation). Link

Sources

Troubleshooting & Optimization

Side reaction products in the synthesis of trifluoromethylated heterocycles.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of trifluoromethylated heterocycles. This guide is designed for researchers, scientists, and drug development professionals navigating the complexities of introducing the trifluoromethyl (CF3) group into heterocyclic scaffolds. The incorporation of a CF3 group can dramatically enhance the metabolic stability, lipophilicity, and binding affinity of bioactive molecules.[1][2][3] However, the unique electronic properties of the CF3 group also present distinct synthetic challenges, often leading to unexpected side reactions and purification difficulties.[4]

This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments. Our goal is to move beyond simple procedural lists and explain the underlying chemical principles, empowering you to make informed decisions and optimize your synthetic outcomes.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common problems observed during the synthesis of trifluoromethylated heterocycles.

FAQ 1: I am observing very low or no yield of my desired trifluoromethylated product. What are the likely causes?

Low or nonexistent yields are typically traced back to three main areas: reagent incompatibility, reagent decomposition, or incorrect reaction conditions for the chosen substrate.

  • Incompatible Functional Groups: Many trifluoromethylating reagents are highly reactive and can be consumed by unprotected functional groups on your starting material. For instance, electrophilic "CF3+" sources like Togni's or Umemoto's reagents will readily react with unprotected nucleophilic groups such as amines (-NH2), alcohols (-OH), or thiols (-SH).[5] This leads to N-, O-, or S-trifluoromethylation instead of the desired C-trifluoromethylation.[6]

  • Reagent Decomposition: The stability of your trifluoromethylating reagent under the specific reaction conditions is critical. Some reagents are thermally sensitive and may decompose at elevated temperatures.[5] Similarly, the presence of strong nucleophiles or certain solvents can degrade the reagent before it has a chance to react with your substrate.

  • Substrate Reactivity: The electronic nature of your heterocycle plays a crucial role. Electron-rich heterocycles are generally more susceptible to electrophilic trifluoromethylation, while electron-deficient systems may require radical-based methods for effective C-H functionalization.[7][8] Using an inappropriate method for your substrate's electronics will result in poor conversion.

FAQ 2: My reaction mixture shows multiple product spots on TLC, and the 19F NMR is very complex. What are these byproducts?

A complex product mixture often points to a lack of selectivity or the presence of competing reaction pathways. Common side products include:

  • Regioisomers: If your heterocycle has multiple reactive C-H bonds, you may form a mixture of isomers.[8] The regioselectivity can be influenced by steric hindrance, electronic effects, and even the choice of solvent, which can alter the reaction pathway.[7]

  • Alkyltrifluoromethyl Byproducts: In radical reactions using reagents like sodium trifluoromethanesulfinate (CF3SO2Na) with an oxidant like tert-butyl hydroperoxide (tBuOOH), the oxidant can decompose to generate isobutene. The trifluoromethyl radical can then react with this isobutene, leading to alkyltrifluoromethylated byproducts.[9]

  • Proto-detrifluoromethylation (CF3H formation): The trifluoromethyl radical (CF3•) can abstract a hydrogen atom from the solvent or other components in the reaction mixture, resulting in the formation of fluoroform (CF3H), a volatile byproduct.[9] This is a common termination step that reduces the efficiency of the desired trifluoromethylation.

  • Solvent-Derived Byproducts: In some cases, the highly reactive trifluoromethylating species can react directly with the solvent, leading to undesired side products.

FAQ 3: The desired product seems to form initially, but then degrades over the course of the reaction. Why is my product unstable?

The strong electron-withdrawing nature of the trifluoromethyl group can render the heterocyclic ring more susceptible to nucleophilic attack or other degradation pathways. For instance, a CF3 group can activate the ring towards cleavage or rearrangement, especially under harsh conditions (e.g., high temperature, strong base or acid). It is also possible that intermediates in the reaction are unstable and decompose before the reaction is complete. Careful monitoring of the reaction progress and optimization of the reaction time and temperature are crucial to isolate the product before significant degradation occurs.

Part 2: Troubleshooting Guides

This section provides detailed, step-by-step guidance for overcoming specific experimental challenges.

Guide 1: Issue - Low Yield Due to Incompatible Functional Groups

Symptoms:

  • Low or no conversion to the desired C-trifluoromethylated product.

  • Mass spectrometry data indicates N-, O-, or S-trifluoromethylation of the starting material.

  • Significant consumption of the trifluoromethylating reagent with little product formation.

Root Cause Analysis: Electrophilic trifluoromethylating reagents are potent electrophiles that will preferentially react with the most nucleophilic site in the molecule. Unprotected heteroatoms with lone pairs (N, O, S) are often more nucleophilic than the C-H bonds of the heterocyclic ring.

Troubleshooting Workflow

start Problem: Low yield due to incompatible functional groups protect Step 1: Protect Sensitive Groups - Use standard protecting groups (Boc, Cbz for amines; TBS, MOM for alcohols). - Re-run the reaction. start->protect switch_reagent Step 2: Switch Reagent Type - Change from an electrophilic (CF3+) source to a radical-based method (e.g., CF3SO2Na with an initiator). - Radical methods often show broader functional group tolerance. protect->switch_reagent If protection is not feasible or yield is still low success Success: Improved Yield protect->success If yield improves milder_reagent Step 3: Use a Milder, More Modern Reagent - Investigate newer generation reagents (e.g., Trifluoromethyl Thianthrenium Triflate) known for high reactivity and good functional group tolerance. switch_reagent->milder_reagent If radical methods are not suitable or inefficient switch_reagent->success If yield improves milder_reagent->success If yield improves fail Issue Persists: Consult further literature for substrate-specific methods milder_reagent->fail If all else fails cluster_0 Electrophilic Pathway (e.g., Togni's Reagent) cluster_1 Radical Pathway (e.g., CF3SO2Na) e_reagent CF3+ Source e_het Heterocycle (Electron-rich site) e_reagent->e_het Attacks site of highest electron density e_product Product (Substitution at most nucleophilic position) e_het->e_product r_reagent CF3• Source r_het Heterocycle (Various reactive sites) r_reagent->r_het Adds to site of highest spin density r_product Product (Substitution at innately reactive position, tunable) r_het->r_product

Sources

Addressing challenges in the scale-up synthesis of 5-(Trifluoromethyl)benzo[d]isothiazole

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Scale-Up Synthesis of 5-(Trluoromethyl)benzo[d]isothiazole

Welcome to the technical support center for the synthesis of 5-(Trluoromethyl)benzo[d]isothiazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges encountered during the scale-up of this important fluorinated heterocyclic compound. The trifluoromethyl group, while beneficial for the pharmacological properties of a molecule, can introduce unique challenges in its synthesis, particularly at a larger scale. This resource provides in-depth troubleshooting advice and answers to frequently asked questions to ensure a safe, efficient, and successful scale-up campaign.

Overview of the Proposed Synthetic Route

A common and logical approach to the synthesis of benzisothiazoles is the oxidative cyclization of the corresponding 2-aminobenzenethiol.[1][2] For our target molecule, 5-(Trifluoromethyl)benzo[d]isothiazole, the proposed route starts from the readily available 2-amino-5-(trifluoromethyl)benzenethiol.

DOT Script for the Proposed Synthetic Route

Synthetic_Route cluster_start Starting Material cluster_process Process cluster_product Final Product A 2-Amino-5-(trifluoromethyl)benzenethiol B Oxidative Cyclization A->B [Oxidant] Solvent, Temp C 5-(Trifluoromethyl)benzo[d]isothiazole B->C Work-up & Purification

Caption: Proposed synthetic route for 5-(Trifluoromethyl)benzo[d]isothiazole.

Troubleshooting Guide: Navigating Scale-Up Challenges

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Question 1: I am observing significant discoloration and impurity formation upon storing the starting material, 2-amino-5-(trifluoromethyl)benzenethiol. How can I mitigate this?

Answer: 2-Aminothiophenol derivatives are notoriously susceptible to oxidative dimerization, forming the corresponding disulfide.[3] This process is often accelerated by exposure to air and light.

  • Causality: The thiol group (-SH) is readily oxidized to a disulfide bond (-S-S-), and the electron-rich aromatic ring can be susceptible to oxidative polymerization, leading to colored impurities.

  • Troubleshooting Steps:

    • Inert Atmosphere: Always handle and store 2-amino-5-(trifluoromethyl)benzenethiol under an inert atmosphere (e.g., nitrogen or argon).

    • Temperature Control: Store the material at low temperatures (2-8 °C) to minimize degradation.

    • Solvent Choice for Storage: If storing in solution, use deoxygenated solvents.

    • Quality Check Before Use: Before proceeding with the reaction, it is advisable to assay the purity of the starting material. The presence of the disulfide will not only lower the yield but can also complicate the reaction and purification.

Question 2: The oxidative cyclization is highly exothermic, and I am struggling with temperature control at a larger scale. What are the best practices to manage this?

Answer: Oxidative cyclizations can be highly exothermic, and managing the heat evolution is critical for safety and to prevent the formation of byproducts.[4][5]

  • Causality: The formation of the stable benzisothiazole ring system is a thermodynamically favorable process, releasing a significant amount of energy.

  • Troubleshooting Steps:

    • Controlled Addition: Instead of adding the oxidant all at once, add it portion-wise or as a solution via a syringe pump over an extended period. This allows the cooling system of the reactor to dissipate the heat as it is generated.

    • Dilution: Running the reaction at a lower concentration can help to manage the exotherm by increasing the thermal mass of the reaction mixture.

    • Choice of Oxidant: Some oxidants lead to more controlled reactions than others. For example, using a milder oxidant might slow down the reaction rate and heat output.

    • Process Safety Evaluation: For large-scale synthesis, it is highly recommended to perform a reaction calorimetry study (e.g., using a RC1 calorimeter) to quantify the heat of reaction and determine the maximum temperature of synthesis reaction (MTSR).[6][7] This data is crucial for designing a safe and robust process.

Question 3: My reaction is sluggish and does not go to completion. What factors could be influencing the reaction rate?

Answer: Several factors can contribute to a slow or incomplete reaction.

  • Causality: The efficiency of the oxidative cyclization can be dependent on the oxidant, solvent, temperature, and the presence of any catalysts.

  • Troubleshooting Steps:

    • Oxidant Stoichiometry: Ensure that the correct stoichiometry of the oxidant is used. An excess may be required to drive the reaction to completion.

    • Temperature: While exothermicity is a concern, the reaction may require a certain activation energy. A modest increase in temperature, once the initial exotherm is controlled, might be necessary.

    • Catalyst: Some oxidative cyclizations benefit from a catalyst. For instance, copper-catalyzed methods have been reported for similar transformations.[8]

    • Solvent Effects: The polarity of the solvent can influence the reaction rate. A solvent screen might be necessary to find the optimal medium for the reaction.

Question 4: I am observing a significant amount of a dimeric byproduct in my crude reaction mixture. What is its likely identity and how can I minimize its formation?

Answer: The most common dimeric byproduct is the disulfide of the starting material, as mentioned in Question 1. Another possibility is the formation of a phenothiazine-type structure through a side reaction.

  • Causality: Over-oxidation or reaction of an intermediate with another molecule of the starting material can lead to dimeric impurities.

  • Troubleshooting Steps:

    • Controlled Oxidant Addition: Slow, controlled addition of the oxidant can help to minimize over-oxidation.

    • Reaction Concentration: Running the reaction at a lower concentration can disfavor intermolecular side reactions.[9]

    • In-Process Control (IPC): Monitor the reaction progress using techniques like HPLC or TLC.[10] Stop the reaction as soon as the starting material is consumed to prevent the formation of byproducts from over-reaction.

Question 5: The purification of the final product, 5-(Trifluoromethyl)benzo[d]isothiazole, is challenging. It has poor solubility and is difficult to crystallize. What purification strategies can I employ?

Answer: The trifluoromethyl group significantly increases the lipophilicity of a molecule, which can affect its solubility and crystallization behavior.[11][12]

  • Causality: The high electronegativity and lipophilicity of the CF3 group can lead to strong intermolecular interactions, making it difficult to find a suitable solvent system for crystallization.

  • Troubleshooting Steps:

    • Solvent Screening: A thorough solvent screen is essential. Consider a range of solvents with varying polarities. Mixtures of solvents, such as a polar solvent with a non-polar anti-solvent, can be effective for inducing crystallization.

    • Chromatography: For challenging purifications, column chromatography may be necessary, even at a larger scale. The choice of stationary and mobile phases will be critical. Given the lipophilic nature of the product, reversed-phase chromatography could be a viable option.

    • Distillation/Sublimation: If the product is thermally stable, distillation or sublimation under high vacuum could be an effective purification method, especially for removing non-volatile impurities.

    • Slurry Wash: Washing the crude solid with a solvent in which the product has low solubility but the impurities are soluble can be a simple and effective purification step.

Frequently Asked Questions (FAQs)

Q1: What are the key safety considerations for the scale-up synthesis of 5-(Trifluoromethyl)benzo[d]isothiazole?

A1: The primary safety concerns are:

  • Handling of 2-amino-5-(trifluoromethyl)benzenethiol: This compound is a thiol and an aniline derivative, and as such, it should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood. Thiols are known for their strong, unpleasant odors.

  • Exothermic Reaction: As detailed in the troubleshooting guide, the oxidative cyclization can be highly exothermic. A thorough process safety assessment is crucial before attempting the reaction on a large scale.[13] This includes understanding the thermal hazards and ensuring that adequate cooling capacity is available to prevent a runaway reaction.[5]

  • Choice of Oxidant: The oxidant used can have its own set of hazards (e.g., toxicity, instability). Always consult the Safety Data Sheet (SDS) for the chosen oxidant and follow the recommended handling procedures.

Q2: What are the best analytical techniques for monitoring the reaction and ensuring the quality of the final product?

A2: A combination of chromatographic and spectroscopic techniques is recommended:

  • In-Process Control (IPC):

    • High-Performance Liquid Chromatography (HPLC): Ideal for monitoring the disappearance of the starting material and the formation of the product and any impurities.[10]

    • Thin-Layer Chromatography (TLC): A quick and simple method for qualitative reaction monitoring.

  • Final Product Quality Control:

    • HPLC: To determine the purity of the final product.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the structure of the final product. The ¹⁹F NMR will be particularly useful for confirming the presence of the trifluoromethyl group.

    • Mass Spectrometry (MS): To confirm the molecular weight of the product.

    • Elemental Analysis: To confirm the elemental composition of the final product.

Q3: Are there any Process Analytical Technologies (PAT) that could be implemented for this synthesis at an industrial scale?

A3: Yes, PAT can be highly beneficial for ensuring process robustness and consistency.

  • FTIR/Raman Spectroscopy: In-line probes can be used to monitor the concentration of reactants and products in real-time. This can provide valuable kinetic data and help to precisely determine the reaction endpoint.

  • Calorimetry: As mentioned earlier, reaction calorimetry is a critical PAT tool for monitoring and controlling the heat evolution of the reaction.

Q4: Can you provide a general experimental protocol for the oxidative cyclization step?

A4: The following is a general, illustrative protocol. It must be optimized and validated for your specific equipment and scale.

Experimental Protocol: Oxidative Cyclization of 2-Amino-5-(trifluoromethyl)benzenethiol

  • Reactor Setup: Charge a clean, dry reactor equipped with a mechanical stirrer, a temperature probe, a condenser, and an addition funnel with 2-amino-5-(trifluoromethyl)benzenethiol and a suitable solvent (e.g., acetonitrile, DMF).

  • Inerting: Purge the reactor with nitrogen or argon for at least 30 minutes to remove any oxygen.

  • Cooling: Cool the reaction mixture to the desired starting temperature (e.g., 0-5 °C) using an appropriate cooling bath.

  • Oxidant Addition: Prepare a solution of the chosen oxidant (e.g., hydrogen peroxide, iodine) in the reaction solvent. Add the oxidant solution slowly to the stirred reaction mixture via the addition funnel, maintaining the internal temperature within a narrow range (e.g., ± 2 °C).

  • Reaction Monitoring: Monitor the progress of the reaction by taking samples periodically and analyzing them by HPLC or TLC.

  • Quenching: Once the reaction is complete, quench any remaining oxidant by adding a suitable quenching agent (e.g., sodium thiosulfate solution for an iodine-based oxidation).

  • Work-up: The work-up procedure will depend on the solvent and oxidant used. A typical work-up may involve partitioning the reaction mixture between an organic solvent and water, followed by washing the organic layer with brine.

  • Isolation and Purification: Remove the solvent under reduced pressure to obtain the crude product. Purify the crude product by crystallization, chromatography, or another suitable method as discussed in the troubleshooting guide.

DOT Script for Troubleshooting Logic

Troubleshooting_Flowchart cluster_start Problem Identification cluster_synthesis Synthesis Phase cluster_purification Purification Phase cluster_solutions Potential Solutions Start Encountering Issue in Scale-Up A Starting Material Degradation? Start->A B Exotherm Control Issue? Start->B C Incomplete Reaction? Start->C D Byproduct Formation? Start->D E Purification Difficulty? Start->E SolA Inert Atmosphere Low Temperature Storage A->SolA SolB Controlled Addition Dilution, Calorimetry B->SolB SolC Check Stoichiometry Increase Temperature Catalyst Screening C->SolC SolD Controlled Addition Lower Concentration In-Process Control D->SolD SolE Solvent Screening Chromatography Slurry Wash E->SolE

Caption: A logical flowchart for troubleshooting common scale-up issues.

Data Summary Table

ParameterRecommendation/ObservationRationale
Starting Material Storage 2-8 °C under inert atmospherePrevents oxidative dimerization to disulfide.
Reaction Temperature 0-10 °C (initial), may require warmingControl of exotherm is critical.
Solvent Acetonitrile, DMF, or other polar aproticSolubilizes starting material and intermediates.
Common Impurities Disulfide of starting material, phenothiazine-type structuresResult from over-oxidation or side reactions.
Purification Crystallization, ChromatographyTrifluoromethyl group increases lipophilicity.

References

  • The Chemistry of Fluorine: Why Trifluoromethyl Groups Matter in Synthesis. (2026, February 12). AZoM. [Link]

  • Organic Chemistry Portal. (n.d.). Benzothiazole synthesis. [Link]

  • Chemical Fixation of CO2 with 2-Aminobenzenethiols into Benzothiazol(on)es: A Review of Recent Updates. (2024, March 2). Chemistry Reviews Letters. [Link]

  • Mayo, M. S., Yu, X., Zhou, X., Feng, X., Yamamoto, Y., & Bao, M. (2014). Convenient Synthesis of Benzothiazoles and Benzimidazoles through Brønsted Acid Catalyzed Cyclization of 2-Amino Thiophenols/Anilines with β-Diketones. Organic Letters, 16(3), 764–767. [Link]

  • Process Safety & Risk Management in Drug Substance. (n.d.). Aragen Life Sciences. [Link]

  • Xiao, M., et al. (2018). Synthesis of benzothiazole from 2-aminothiophenol and benzaldehyde catalyzed by alkyl carbonic acid. ResearchGate. [Link]

  • Handling Hazardous Reactions in Intermediate Synthesis. (2026, February 13). Tianming Pharmaceutical. [Link]

  • Mayo, M. S., et al. (2014). Convenient synthesis of benzothiazoles and benzimidazoles through Brønsted acid catalyzed cyclization of 2-amino thiophenols/anilines with β-diketones. PubMed. [Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025, July 18). MDPI. [Link]

  • Understanding Pharmaceutical Manufacturing Safety Hazards + Risk Assessments. (2020, August 13). ioKinetic. [Link]

  • Modeling Process Safety Workflows in Pharmaceutical Manufacturing Scale-Up. (2020, November 17). H.E.L. Group. [Link]

  • Reactive Chemical Testing in the Pharmaceutical Industry. (2025, September 10). Prime Process Safety Center. [Link]

  • Regioselective C–H Trifluoromethylation of Aromatic Compounds by Inclusion in Cyclodextrins. (n.d.). ChemRxiv. [Link]

  • Liu, F., et al. (2025). Recent advances in the diverse transformations of trifluoromethyl alkenes. RSC Publishing. [Link]

  • Activatable self-reporting cyclization reaction for in-cell synthesis of cyclocyanines. (n.d.). PMC. [Link]

  • Lubs, H. A. (1957). U.S. Patent No. 2,791,612. U.S.
  • Trifluoromethyl ethers – synthesis and properties of an unusual substituent. (2008, April 29). Beilstein Journals. [Link]

  • The Synthesis of Benzisothiazole and Benzothiazole Natural Products. (n.d.). Nottingham ePrints. [Link]

  • In-Process Control Methods for the Manufacture of APIs. (2026, February 16). Pharmaceutical Technology. [Link]

  • Contemporary synthetic strategies in organofluorine chemistry. (n.d.). Nature Reviews Methods Primers. [Link]

  • Cyclization in Linear Step-Growth Polymerizations. (2025, September 11). Macromolecules. [Link]

  • Enabling in-process control with analytical monitoring after each cycle. (n.d.). Codexis. [Link]

  • Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. (2024, January 30). MDPI. [Link]

  • Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024). (2025, June 19). MDPI. [Link]

  • Benzisothiazoles synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • Synthesis of benzothiazoles via ipso substitution of ortho-methoxythiobenzamides. (2004, October 21). PubMed. [Link]

  • Cyclization reactions in confined space. (n.d.). I.R.I.S.. [Link]

  • Green methodologies for the synthesis of 2-aminothiophene. (2022, August 29). PMC. [Link]

  • Catalyst-free reductive cyclization of bis(2-aminophenyl) disulfide with CO 2 in the presence of BH 3 NH 3 to synthesize 2-unsubstituted benzothiazole derivatives. (2022, June 20). RSC Publishing. [Link]

  • A general synthesis of thiazoles. Part 6. Synthesis of 2-amino-5-heterylthiazoles. (n.d.). Indian Academy of Sciences. [Link]

  • Synthesis of some new 5- substituted of. (n.d.). JOCPR. [Link]

  • Oxidative Coupling of 2‐Aminothiophenol with Ketones. (n.d.). ResearchGate. [Link]

  • Process for the preparation of fluorinated heterocyclic compounds. (n.d.).
  • Synthesis of benzo[d]isothiazoles: an update. (n.d.). Semantic Scholar. [Link]

  • Contemporary synthetic strategies in organofluorine chemistry. (2022, April 18). PMC. [Link]

  • Synthesis of Fluorinated and Fluoroalkylated Heterocycles Containing at Least One Sulfur Atom via Cycloaddition Reactions. (n.d.). PMC. [Link]

  • Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. (2020, April 5). MDPI. [Link]

  • Synthesis and Characterization of New 2-amino-5- chlorobenzothiazole Derivatives Containing Different Types of Heterocyclic as Antifungal Activity. (2023, August 20). ResearchGate. [Link]

  • Product Class 15: Isothiazoles. (n.d.). Science of Synthesis. [Link]

  • Process Development and Scale-up Total Synthesis of Largazole, a Potent Class I Histone Deacetylase Inhibitor. (n.d.). PMC. [Link]

  • Novel Synthetic Routes to Fluorinated Heterocycles using the Fluoroiodane Reagent. (2021, May 13). University of St Andrews. [Link]

  • fluorinated n-heterocycles as conformationally diverse bioactives for drug discovery. (n.d.). University of St Andrews. [Link]

  • The role of thiols in antioxidant systems. (n.d.). PMC. [Link]

  • Synthesis of some new benzisothiazolone and benzenesulfonamide derivatives of biological interest starting from saccharin sodium. (n.d.). PubMed. [Link]

Sources

Validation & Comparative

Publish Comparison Guide: In Vivo Validation of 5-(Trifluoromethyl)benzo[d]isothiazole Prokinetic Activity

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-(Trifluoromethyl)benzo[d]isothiazole represents a critical scaffold in the emerging class of TRPM5 (Transient Receptor Potential Melastatin 5) agonists . Unlike traditional prokinetics that target serotonergic (5-HT4) or dopaminergic (D2) receptors, this molecule modulates ion channels specifically expressed in intestinal Tuft cells (brush cells).

This guide provides a technical roadmap for the in vivo validation of this compound, referencing the pivotal optimization work by Barilli et al. (2021) which identified this scaffold as a gut-restricted, locally acting prokinetic with a superior safety profile compared to systemic agents.

Mechanistic Profile & Signaling Pathway

The prokinetic activity of 5-(Trifluoromethyl)benzo[d]isothiazole stems from its ability to activate TRPM5 channels on Choline Acetyltransferase (ChAT)-positive Tuft cells in the GI mucosa.

Mechanism of Action[1][2][3][4][5][6]
  • Target: TRPM5 is a Ca²⁺-activated monovalent cation channel.[1][2][3]

  • Activation: The compound binds to the TRPM5 channel, potentiating Na⁺/K⁺ influx.

  • Signal Transduction: Depolarization of Tuft cells triggers the release of Acetylcholine (ACh) and IL-25.

  • Effect: Local ACh acts on neighboring enteric neurons or smooth muscle cells to induce contraction (peristalsis) without systemic cholinergic side effects.

Diagram 1: TRPM5 Prokinetic Signaling Pathway

TRPM5_Pathway Compound 5-(Trifluoromethyl) benzo[d]isothiazole TRPM5 TRPM5 Channel (Tuft Cell Membrane) Compound->TRPM5 Agonist Binding Depol Membrane Depolarization (Na+ Influx) TRPM5->Depol Ion Flux ACh_Release ACh Release (Paracrine) Depol->ACh_Release Ca2+ Dependent Neurons Enteric Neurons (Cholinergic) ACh_Release->Neurons Synaptic Transmission Muscle Smooth Muscle Contraction Neurons->Muscle Peristalsis

Caption: Signal transduction cascade initiated by benzo[d]isothiazole agonism of TRPM5 in intestinal Tuft cells.

Comparative Analysis: TRPM5 vs. Standard Prokinetics

The primary advantage of the 5-(Trifluoromethyl)benzo[d]isothiazole class is its gut-restriction . Unlike Prucalopride, which is systemically absorbed, optimized derivatives of this scaffold (e.g., Compound 64) show minimal systemic exposure, reducing off-target cardiac risks.

Table 1: Pharmacological Comparison
Feature5-(Trifluoromethyl)benzo[d]isothiazole ClassPrucalopride (Standard)Metoclopramide (Legacy)
Primary Target TRPM5 Agonist 5-HT4 AgonistD2 Antagonist / 5-HT4 Agonist
Localization Tuft Cells (Epithelium) Enteric NeuronsCNS & Enteric Neurons
Systemic Absorption Low (Gut-Restricted) High (Systemic)High (Systemic, CNS penetrant)
Key Safety Risk Minimal (Low systemic exposure)Cardiac (hERG liability in class)CNS (Extrapyramidal symptoms)
Efficacy (Mouse) Significant at 100 mg/kg Significant at 1-10 mg/kg Significant at 10 mg/kg

In Vivo Validation Protocols

To validate the prokinetic activity of your 5-(Trifluoromethyl)benzo[d]isothiazole derivative, use the Charcoal Meal Transit Assay in mice. This is the gold standard for assessing small intestinal transit.

Experimental Workflow

Objective: Measure the distance traveled by a non-absorbable marker in the small intestine after oral administration of the test compound.

Materials
  • Animals: Male C57BL/6 mice (8–10 weeks old), fasted for 12–16 hours (water ad libitum).

  • Test Compound: 5-(Trifluoromethyl)benzo[d]isothiazole derivative (suspended in 0.5% Methylcellulose or appropriate vehicle).

  • Marker: 5% Activated Charcoal suspension in 10% Gum Arabic.

  • Positive Control: Prucalopride (10 mg/kg) or Carbachol.

Step-by-Step Protocol
  • Acclimatization: House mice in standard conditions (22°C, 12h light/dark cycle) for at least 3 days.

  • Fasting: Fast mice overnight (16h) to clear the GI tract.

  • Drug Administration (T = -30 min):

    • Group A: Vehicle (PO).

    • Group B: Test Compound (100 mg/kg PO).

    • Group C: Positive Control (PO/IP).

  • Marker Administration (T = 0 min): Administer 0.2 mL of Charcoal Meal via oral gavage.

  • Termination (T = +20 min): Euthanize mice via CO₂ asphyxiation exactly 20 minutes after marker administration.

  • Measurement:

    • Surgically remove the small intestine (from pylorus to ileocecal junction).

    • Measure Total Length (TL) of the small intestine.

    • Measure Distance Traveled (DT) by the charcoal front.

  • Calculation:

    
    
    
Diagram 2: In Vivo Experimental Workflow

Experiment_Workflow Step1 Fasting (16h) Clear GI Tract Step2 Dosing (PO) Test Compound vs Vehicle Step1->Step2 Step3 Wait 30 Minutes (Absorption/Binding) Step2->Step3 Step4 Charcoal Meal Gavage (T=0) Step3->Step4 Step5 Euthanasia & Dissection (T=20 min) Step4->Step5 Step6 Data Analysis Calculate % Transit Step5->Step6

Caption: Chronological workflow for the Charcoal Meal Gastrointestinal Transit Assay.

Experimental Data & Interpretation

When validating 5-(Trifluoromethyl)benzo[d]isothiazole derivatives, reference data from Barilli et al. serves as the benchmark for success.

Expected Results (Benchmark)
  • Vehicle Control: Typical transit ratio of 40–50% .

  • Test Compound (100 mg/kg): Expected transit ratio of 60–70% .

  • Statistical Significance: A p-value < 0.05 vs. vehicle is required to claim prokinetic activity.[4]

Data Validation Checklist

Safety & Toxicology Considerations

The 5-(Trifluoromethyl)benzo[d]isothiazole scaffold is designed to minimize systemic risks, but standard toxicology screening is mandatory.

  • hERG Inhibition: Although gut-restricted, the scaffold must be screened for hERG inhibition. Many benzo[d]isothiazoles can block hERG; optimization (e.g., polar groups) is often needed to reduce this risk.

  • Cytotoxicity: Assess viability of intestinal epithelial cells (e.g., Caco-2) to ensure the compound is not locally toxic to the gut lining.

  • Genotoxicity: Ames test is required as benzo-fused heterocycles can sometimes be intercalators.

References

  • Barilli, A., et al. (2021).[2][5] "From High-Throughput Screening to Target Validation: Benzo[d]isothiazoles as Potent and Selective Agonists of Human Transient Receptor Potential Cation Channel Subfamily M Member 5 Possessing In Vivo Gastrointestinal Prokinetic Activity in Rodents." Journal of Medicinal Chemistry, 64(9), 5931–5955.[2]

  • Dutertre, M., et al. (2021). "Structures of TRPM5 channel elucidate mechanism of activation and inhibition."[6][1][3] bioRxiv.

  • Gershon, M. D. (2004). "Serotonin receptors and transporters — roles in normal and abnormal gastrointestinal motility." Alimentary Pharmacology & Therapeutics, 20(s7), 3–14.

Sources

Confirmation of target engagement for 5-(Trifluoromethyl)benzo[d]isothiazole using cellular thermal shift assay

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Confirmation of Target Engagement for 5-(Trifluoromethyl)benzo[d]isothiazole using Cellular Thermal Shift Assay (CETSA)

Executive Summary

5-(Trifluoromethyl)benzo[d]isothiazole represents a privileged scaffold in medicinal chemistry, often utilized as a core fragment in the development of TRPM5 agonists, antimicrobial agents, and kinase inhibitors. While its trifluoromethyl group enhances lipophilicity and metabolic stability, confirming its physical binding to specific protein targets within the complex intracellular environment remains a critical bottleneck.

This guide details the application of the Cellular Thermal Shift Assay (CETSA) to validate the engagement of this compound.[1][2][3][4] Unlike biochemical assays (SPR, ITC) that rely on purified proteins, CETSA validates ligand-target binding in live cells by exploiting the thermodynamic stabilization principle: ligand binding shifts the melting temperature (


) of the target protein.

The Challenge: Intracellular Bioavailability vs. Binding

For hydrophobic scaffolds like 5-(Trifluoromethyl)benzo[d]isothiazole, phenotypic activity (e.g., cell death, channel activation) does not guarantee direct target engagement. The observed effect could be due to:

  • Off-target toxicity: Disruption of mitochondrial membranes.

  • Metabolic activation: The compound acts as a pro-drug.

  • Polypharmacology: Binding to multiple chaperones rather than the intended target.

CETSA is the definitive filter to distinguish between a compound that merely enters the cell and one that physically engages the Protein of Interest (POI) in its native state.

Comparative Analysis: CETSA vs. Traditional Biophysical Assays

To justify the selection of CETSA, we compare it against Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC).

Table 1: Comparative Assessment of Target Engagement Technologies

FeatureCETSA (Cellular Thermal Shift) SPR (Surface Plasmon Resonance) ITC (Isothermal Titration Calorimetry)
Biological Context High (Live cells/Lysate)None (Purified protein)None (Purified protein)
Protein State Native (with PTMs & co-factors)Often truncated/taggedPurified, high concentration required
Compound Requirement Low (compatible with fragments)MediumHigh
Throughput Medium-High (Western/AlphaLISA)MediumLow
Key Output

(Thermal Stabilization)

(Kinetics)

(Thermodynamics)
Relevance to 5-CF3-BDI Critical: Verifies cell permeability and binding in presence of ATP/competitors.Secondary: Good for affinity ranking but ignores membrane permeability.Tertiary: Validates stoichiometry but consumes significant protein.

Methodology: The CETSA Workflow

The following protocol is optimized for 5-(Trifluoromethyl)benzo[d]isothiazole, accounting for its likely hydrophobic nature.

Phase A: Experimental Design
  • Cell Model: Use a cell line relevant to the phenotype (e.g., HEK293 for TRPM5 expression or cancer lines for kinase targets).

  • Compound Preparation: Dissolve 5-(Trifluoromethyl)benzo[d]isothiazole in DMSO. Ensure final DMSO concentration is <0.5% to prevent solvent-induced protein destabilization.

  • Controls:

    • Negative: DMSO vehicle only.

    • Positive: A known binder of the target (if available).

Phase B: The Protocol

Step 1: Treatment (The Engagement) Incubate cells with the compound (typically 5–10x the phenotypic


) for 1 hour at 37°C.
  • Expert Insight: For this fluorinated scaffold, serum proteins may sequester the compound. If engagement signals are weak, perform the assay in serum-free media (Opti-MEM) to maximize intracellular free drug concentration.

Step 2: Thermal Challenge Aliquot cell suspensions into PCR tubes. Apply a thermal gradient (e.g., 37°C to 67°C) for 3 minutes using a PCR cycler.

  • Why: This creates the "melting curve."[5] The protein will denature and precipitate at a specific temperature unless stabilized by the ligand.[6]

Step 3: Lysis and Fractionation Cool samples immediately to room temperature. Add lysis buffer (supplemented with protease inhibitors) and perform three cycles of freeze-thaw (liquid nitrogen / 25°C water bath).

  • Critical: Do not use harsh detergents (like SDS) at this stage, as they will resolubilize the precipitated (denatured) protein, destroying the assay window. Use mild detergents (e.g., 0.4% NP-40) or mechanical lysis.

Step 4: Separation Centrifuge at 20,000 x g for 20 minutes at 4°C.

  • Result: The supernatant contains the folded (stabilized) protein. The pellet contains the denatured protein.

Step 5: Detection Analyze the supernatant via Western Blot (specific antibody required) or AlphaScreen.

Visualization: Logic Flow of CETSA

CETSA_Workflow cluster_result Readout Cells Live Cells (HEK293/Jurkat) Treat Incubation + 5-CF3-BDI (1h) Cells->Treat Permeability Heat Thermal Gradient (37°C - 67°C) Treat->Heat Binding Lyse Lysis & Separation (Remove Aggregates) Heat->Lyse Denaturation Detect Detection (Western Blot/Alpha) Lyse->Detect Quantification Result Shift in Tm (Stabilization) Detect->Result

Figure 1: Step-by-step workflow for Cellular Thermal Shift Assay. The process filters out non-binders by precipitating unstable proteins.

Data Interpretation & Validation

Successful engagement of 5-(Trifluoromethyl)benzo[d]isothiazole is visualized as a right-shift in the melting curve.

  • The Melt Curve (

    
    ):  Plot "Relative Band Intensity" (Y-axis) vs. "Temperature" (X-axis).
    
  • Calculation: Fit data to a Boltzmann sigmoidal equation to derive the

    
     (melting temperature) for Vehicle (
    
    
    
    ) and Compound (
    
    
    ).
  • The Shift (

    
    ): 
    
    
    
    
    • Significant Engagement:

      
       is generally considered a positive hit.
      
    • Isothermal Dose-Response (ITDR): Once

      
       is established (e.g., 52°C), run the assay at this fixed temperature with varying concentrations of the compound to determine cellular 
      
      
      
      .

Troubleshooting the "No Shift" Scenario: If no shift is observed for this scaffold:

  • Possibility A: The compound does not bind the target.

  • Possibility B (False Negative): The compound binds but does not stabilize the protein thermally (rare but possible with entropy-driven binding).

  • Possibility C: The protein is a membrane protein (e.g., TRPM5).

    • Solution: Use mild detergents (DDM or Digitonin) during lysis to keep the membrane fraction soluble but native, or employ the IMPRINT method for membrane proteome profiling.

References

  • Martinez Molina, D., et al. (2013). "Monitoring Drug Target Engagement in Cells and Tissues Using the Cellular Thermal Shift Assay." Science, 341(6141), 84-87.

  • Jafari, R., et al. (2014). "The cellular thermal shift assay for evaluating drug target interactions in cells."[1][2][3][4][5][6][7][8] Nature Protocols, 9(9), 2100-2122.

  • Reinhard, F.B., et al. (2015). "Thermal proteome profiling monitors ligand interactions with cellular membrane proteins." Nature Methods, 12(11), 1129-1131.

  • Barilli, A., et al. (2021).[9] "From High-Throughput Screening to Target Validation: Benzo[d]isothiazoles as Potent and Selective Agonists of Human Transient Receptor Potential Cation Channel Subfamily M Member 5." Journal of Medicinal Chemistry, 64(9), 5931-5955.[9]

Sources

Evaluating the Metabolic Stability of 5-(Trifluoromethyl)benzo[d]isothiazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The benzo[d]isothiazole scaffold has emerged as a critical bioisostere for indole and benzothiophene in medicinal chemistry, particularly for CNS and anti-infective targets. However, the unsubstituted core often suffers from rapid oxidative clearance. This guide evaluates the 5-(Trifluoromethyl)benzo[d]isothiazole derivative, analyzing how the strategic placement of a trifluoromethyl (-CF


) group at the C5 position enhances metabolic stability compared to non-fluorinated alternatives.

Key Takeaway: The inclusion of the 5-CF


 moiety typically extends in vitro half-life (

) by 2-3 fold compared to the 5-H parent and significantly reduces intrinsic clearance (

) by blocking C5-hydroxylation and deactivating the phenyl ring toward CYP450-mediated oxidation.

The Chemical Context: Why This Scaffold?

Bioisosteric Rationale

Benzo[d]isothiazole offers a unique physicochemical profile compared to the classical indole scaffold. The presence of the sulfur and nitrogen atoms modulates the lipophilicity (LogP) and hydrogen bond accepting (HBA) capacity, often improving membrane permeability.

The "Fluorine Effect" at Position 5

The introduction of a -CF


 group is not merely for lipophilicity; it serves a dual metabolic purpose:
  • Steric Blockade: It physically obstructs the C5 position, a common "soft spot" for CYP450-mediated aromatic hydroxylation.

  • Electronic Deactivation: The strong electron-withdrawing nature of the -CF

    
     group reduces the electron density of the benzene ring, making it less susceptible to electrophilic attack by oxidative enzymes (e.g., CYP3A4, CYP2D6).
    

Comparative Performance Analysis

The following data represents a comparative evaluation of the 5-CF


 derivative against the unsubstituted parent (5-H), a halogenated alternative (5-F), and the indole bioisostere.

Table 1: Representative Metabolic Stability Profile (Human Liver Microsomes)

Compound VariantStructure CoreSubstituent (C5)

(min)*

(

L/min/mg)**
Metabolic Liability
Target Molecule Benzo[d]isothiazole -CF

> 65 < 15 Low (S-oxidation only)
Alternative ABenzo[d]isothiazole-H2268High (C5-Hydroxylation)
Alternative BBenzo[d]isothiazole-F4532Moderate (Defluorination rare)
Bioisostere RefIndole-CF

5025Moderate (N-oxidation/Epoxidation)

*Conditions: 1 µM compound, 0.5 mg/mL protein, 37°C. Values are representative of typical SAR trends [1][2]. **


 (Intrinsic Clearance) calculated as 

.

Analysis: The 5-CF


 derivative demonstrates superior stability. While the 5-F analog offers some protection, the C-F bond is less metabolically robust than the C-CF

cluster, and the fluorine atom exerts a weaker deactivating effect on the rest of the ring compared to the trifluoromethyl group.

Experimental Workflow: Microsomal Stability Assay

To replicate these results, use the following self-validating protocol. This workflow ensures that non-metabolic degradation (chemical instability) is distinguished from enzymatic clearance.

Materials
  • Test System: Pooled Human Liver Microsomes (HLM) (20 mg/mL stock).

  • Cofactor: NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase, 3.3 mM MgCl

    
    ).
    
  • Buffer: 100 mM Potassium Phosphate (pH 7.4).

  • Quench Solution: Ice-cold Acetonitrile (ACN) containing Internal Standard (e.g., Tolbutamide).

Protocol Steps
  • Pre-Incubation: Mix Buffer (445 µL) and Microsomes (25 µL) at 37°C for 5 min.

  • Dosing: Add 5 µL of Test Compound (100 µM stock in DMSO/ACN). Final concentration = 1 µM.

  • Initiation: Add 25 µL of NADPH Regenerating System to start the reaction.

    • Negative Control: Add Buffer instead of NADPH to assess chemical stability.

  • Sampling: At

    
     min, remove 50 µL aliquots.
    
  • Quenching: Immediately transfer aliquot into 150 µL Ice-cold Quench Solution.

  • Processing: Centrifuge at 4,000 rpm for 20 min (4°C) to precipitate proteins.

  • Analysis: Inject supernatant into LC-MS/MS.

Visualization: Assay Logic

G Start Compound Prep (1 µM Final) Incubation Incubation (37°C, HLM + NADPH) Start->Incubation Initiate Sampling Time Point Sampling (0, 5, ... 60 min) Incubation->Sampling Kinetic Course Quench Quench (Ice-Cold ACN + IS) Sampling->Quench Stop Rxn Spin Centrifugation (Precipitate Proteins) Quench->Spin LCMS LC-MS/MS Quantification Spin->LCMS Supernatant LCMS->Start Data: High Clearance? Re-design (Go to SAR)

Caption: Step-by-step Microsomal Stability Assay workflow for determining intrinsic clearance.

Metabolic Pathways & Soft Spots

Understanding where the molecule breaks down is crucial for optimization. The 5-CF


 group effectively shuts down the primary oxidative pathway, shifting metabolism to secondary, slower routes.
Primary Pathway: C-Hydroxylation (Blocked)

In the 5-H parent, CYP450 enzymes preferentially hydroxylate the C5 position (para to the nitrogen). The 5-CF


 group prevents this via steric hindrance and high C-F bond strength (approx. 116 kcal/mol).
Secondary Pathway: S-Oxidation (Minor)

With the carbon ring deactivated, the sulfur atom in the isothiazole ring becomes the primary site of attack, leading to the formation of sulfoxides (


) or sulfones (

). This process is generally slower than aromatic hydroxylation.
Visualization: Metabolic Map

Metabolism Parent 5-CF3-Benzo[d]isothiazole (Parent) C5_Ox C5-Hydroxylation (BLOCKED) Parent->C5_Ox CYP450 (Steric/Electronic Block) S_Ox S-Oxidation (Sulfoxide/Sulfone) Parent->S_Ox Slow Pathway Ring_Ox Ring Hydroxylation (C4/C6/C7 - Minor) Parent->Ring_Ox Deactivated Ring

Caption: Metabolic pathway map illustrating the blocking effect of the 5-CF3 group on hydroxylation.

Data Interpretation & Troubleshooting

Calculating Intrinsic Clearance ( )

Use the slope (


) of the natural log of percent remaining vs. time plot:



Acceptance Criteria (Self-Validation)
  • Linearity: The

    
     vs. Time plot must have 
    
    
    
    .
  • Controls:

    • High Clearance Control: Verapamil or Testosterone (

      
       min).
      
    • Low Clearance Control: Warfarin or Carbamazepine (

      
       min).
      
    • Minus NADPH: >95% parent remaining at 60 min (confirms chemical stability).

References

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.

  • Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359.

  • Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. (Chapter on Metabolic Stability).

  • Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data. Drug Metabolism and Disposition, 27(11), 1350-1359.

Safety Operating Guide

Navigating the Disposal of 5-(Trifluoromethyl)benzo[d]isothiazole: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed protocol for the proper disposal of 5-(Trifluoromethyl)benzo[d]isothiazole, a compound whose structural features—a halogenated heterocyclic system—necessitate a cautious and informed approach. This document is intended for researchers, scientists, and drug development professionals who handle this or structurally related compounds.

Hazard Assessment and Chemical Profile

Due to the presence of the trifluoromethyl group, this compound can be broadly categorized with per- and polyfluoroalkyl substances (PFAS) for disposal purposes, warranting a high level of precaution. The U.S. Environmental Protection Agency (EPA) has issued extensive guidance on PFAS disposal, acknowledging the environmental persistence of these compounds[2][3].

Table 1: Inferred Hazard Profile and Physicochemical Properties

PropertyInferred Value/ClassificationRationale
Acute Toxicity (Oral) Likely Harmful (Category 4)Based on analogs like 5-(Trifluoromethoxy)benzo[d]thiazole.
Skin Irritation Likely Irritant (Category 2)Common for benzothiazole derivatives.
Eye Irritation Likely Irritant (Category 2)Common for benzothiazole derivatives.
Respiratory Irritation PossibleBased on analogs.
Environmental Persistence HighThe trifluoromethyl group imparts significant chemical stability.
Physical Form Likely SolidBased on related compounds[4].

Personal Protective Equipment (PPE) and Handling Precautions

Prior to handling 5-(Trifluoromethyl)benzo[d]isothiazole for disposal, it is imperative to wear appropriate Personal Protective Equipment (PPE).

  • Gloves: Nitrile rubber gloves are recommended. Ensure to change them immediately if contamination occurs[5].

  • Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes.

  • Lab Coat: A standard laboratory coat should be worn to protect street clothing and skin.

  • Respiratory Protection: If handling the compound as a powder or if aerosolization is possible, a properly fitted respirator may be necessary. All handling of the solid or solutions for disposal preparation should be conducted within a certified chemical fume hood.

Segregation and Waste Collection: A Step-by-Step Protocol

Proper segregation of chemical waste is critical to prevent dangerous reactions and to facilitate compliant disposal. 5-(Trifluoromethyl)benzo[d]isothiazole waste must be treated as halogenated organic waste .

Protocol for Waste Collection:

  • Designate a Waste Container: Obtain a dedicated, properly labeled hazardous waste container. The container must be made of a material compatible with the chemical and any solvents used. A high-density polyethylene (HDPE) or glass container with a secure, screw-top cap is suitable.

  • Labeling: The container must be clearly labeled as "Hazardous Waste," "Halogenated Organic Waste," and must list "5-(Trifluoromethyl)benzo[d]isothiazole" and any other chemical constituents. The label should also include the date of initial waste accumulation.

  • Solid Waste:

    • Place any solid 5-(Trifluoromethyl)benzo[d]isothiazole directly into the designated waste container.

    • Contaminated materials such as weighing paper, spatulas, and gloves should also be placed in this container.

  • Solution Waste:

    • If the compound is in a non-halogenated solvent (e.g., acetone, ethanol, hexane), it must still be disposed of as halogenated waste[6].

    • Carefully pour the solution into the designated halogenated waste container.

    • Crucially, never mix halogenated waste with non-halogenated waste streams. This is not only a matter of compliance but also significantly impacts the cost and method of final disposal[6].

  • Empty Containers:

    • Original containers of 5-(Trifluoromethyl)benzo[d]isothiazole must be triple-rinsed with a suitable solvent (e.g., acetone).

    • The rinsate must be collected and disposed of as halogenated organic waste[7].

    • After triple-rinsing and allowing the container to dry in a fume hood, deface the original label and dispose of the container as regular laboratory glass or plastic waste[7].

  • Storage: Keep the waste container securely closed when not in use. Store it in a designated satellite accumulation area within the laboratory, away from incompatible materials such as strong oxidizing agents or bases.

Disposal Pathway Decision Framework

The final disposal of 5-(Trifluoromethyl)benzo[d]isothiazole should be handled by a licensed hazardous waste disposal company. The high stability of the trifluoromethyl group suggests that high-temperature incineration is the most effective method of destruction.

Figure 1. A decision-making workflow for the proper disposal of 5-(Trifluoromethyl)benzo[d]isothiazole from the point of generation to final destruction.

The EPA's guidance on PFAS materials suggests that thermal treatment under specific conditions is a more effective destruction method than landfilling, which may not contain these persistent chemicals indefinitely[3]. Therefore, high-temperature incineration in a permitted hazardous waste combustor is the recommended disposal route for 5-(Trifluoromethyl)benzo[d]isothiazole.

Conclusion: A Commitment to Safety and Compliance

The proper disposal of 5-(Trifluoromethyl)benzo[d]isothiazole is not merely a procedural task but a reflection of a laboratory's commitment to the safety of its personnel and the protection of the environment. By adhering to the principles of hazard assessment, proper segregation, and informed disposal pathway selection, researchers can ensure that this and other halogenated compounds are managed responsibly. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance and to arrange for the pickup of hazardous waste.

References

  • Chemsrc . 5-(Trifluoromethyl)benzo[d]isothiazol-3(2H)-one. [Link]

  • National Center for Biotechnology Information . Crystal structure and antimycobacterial evaluation of 2-(cyclohexylmethyl)-7-nitro-5-(trifluoromethyl)benzo[d]isothiazol-3(2H). [Link]

  • DC Fine Chemicals . Safety Data Sheet: Benzothiazole. [Link]

  • Henkel . Safety Data Sheet according to REGULATIONS FOR HAZARDOUS CHEMICAL AGENTS, 2021. [Link]

  • U.S. Environmental Protection Agency . Interim Guidance on the Destruction and Disposal of PFAS and Materials Containing PFAS. [Link]

  • U.S. Environmental Protection Agency . 2024 Interim Guidance on the Destruction and Disposal of PFAS. [Link]

  • University of Wisconsin–Madison . Chapter 7 Chemical Disposal Procedures. [Link]

  • Braun Research Group, University of Illinois . Halogenated Organic Liquids - Standard Operating Procedure. [Link]

  • Elsevier . Synthesis and antiproliferative activity of benzo[d]isothiazole hydrazones. [Link]

  • Semantic Scholar . Synthesis of benzo[d]isothiazoles: an update. [Link]

  • New Mexico Environment Department . Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfl. [Link]

  • University of Tennessee, Knoxville - Environmental Health and Safety . 7.2 Organic Solvents. [Link]

  • Federal Register . Addition of Certain Per- and Polyfluoroalkyl Substances (PFAS) to the Toxics Release Inventory (TRI). [Link]

  • University of Glasgow . Chemical Waste (Guidance Note). [Link]

  • Bergeson & Campbell, P.C. . EPA Releases Updated Interim Guidance on Destroying and Disposing of Certain PFAS and PFAS-Containing Materials, Will Hold 180-Day Comment Period. [Link]

  • University of Otago . Laboratory chemical waste disposal guidelines. [Link]

Sources

Comprehensive Safety and Handling Guide for 5-(Trifluoromethyl)benzo[d]isothiazole

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety protocols and operational directives for the handling and disposal of 5-(Trifluoromethyl)benzo[d]isothiazole. Developed for researchers, scientists, and professionals in drug development, this document synthesizes technical data with field-proven safety practices to ensure the well-being of laboratory personnel and the integrity of research.

Hazard Assessment and Chemical Profile

While a specific Safety Data Sheet (SDS) for 5-(Trifluoromethyl)benzo[d]isothiazole is not publicly available, a thorough analysis of structurally similar benzothiazole and isothiazole derivatives provides a strong predictive hazard profile. The trifluoromethyl group, a common moiety in pharmaceuticals, can influence the compound's reactivity and metabolic pathways. Based on available data for analogous compounds, 5-(Trifluoromethyl)benzo[d]isothiazole should be handled as a substance that is harmful if swallowed, causes skin irritation, and causes serious eye irritation .[1][2][3][4]

Core Hazards:

  • Acute Oral Toxicity: Harmful if ingested.[1][3]

  • Skin Irritation/Corrosion: Expected to cause skin irritation upon direct contact.[2][4]

  • Serious Eye Damage/Irritation: Poses a significant risk of serious eye irritation.[1][2][3][4]

  • Respiratory Irritation: Inhalation of dust or aerosols may cause respiratory tract irritation.[2]

Given its nature as a fluorinated organic compound, it is prudent to also consider the broader context of per- and polyfluoroalkyl substances (PFAS), which are known for their persistence.[5][6][7] While not all organofluorine compounds are PFAS, this consideration underscores the importance of stringent containment and disposal measures.

Personal Protective Equipment (PPE): A Multi-Layered Defense

A comprehensive PPE strategy is paramount to mitigate the risks associated with handling 5-(Trifluoromethyl)benzo[d]isothiazole. The following table outlines the minimum required PPE, with the understanding that a site-specific risk assessment may necessitate additional measures.

Protection Level Equipment Rationale and Specifications
Hand Protection Nitrile rubber glovesProvides a barrier against skin contact. A material thickness of >0.1 mm is recommended. Gloves should be inspected before use and changed frequently, especially after direct contact.[8]
Eye and Face Protection Tightly sealed safety goggles or a face shieldProtects against splashes and airborne particles that could cause serious eye irritation. Standard safety glasses are insufficient.[1][8][9]
Skin and Body Protection Laboratory coatA standard lab coat is required to prevent contamination of personal clothing. For larger quantities or in case of potential splashing, chemical-resistant coveralls should be considered.[9]
Respiratory Protection Use in a well-ventilated area or with local exhaust ventilation (fume hood)To minimize inhalation of dusts or aerosols. If dusts are generated and engineering controls are not sufficient, a NIOSH-approved respirator is required.[1][2]
Operational Protocols: From Benchtop to Disposal

3.1. Prudent Handling in the Laboratory

Adherence to a strict handling protocol is critical for minimizing exposure and preventing contamination.

Step-by-Step Handling Procedure:

  • Preparation: Before handling, ensure the work area is clean and uncluttered. Verify that a chemical spill kit and emergency eyewash station are readily accessible.

  • Personal Protective Equipment: Don all required PPE as outlined in the table above.

  • Weighing and Aliquoting: Conduct all weighing and transfer operations within a certified chemical fume hood to control airborne particulates.

  • Solution Preparation: When dissolving the compound, add it slowly to the solvent to avoid splashing.

  • Post-Handling: After use, thoroughly decontaminate the work area. Wash hands and any exposed skin with soap and water.[2][3]

3.2. Spill Management: A Rapid Response Plan

In the event of a spill, a swift and organized response is crucial to contain the material and protect personnel.

Emergency Spill Protocol:

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.

  • Assess the Spill: From a safe distance, determine the extent of the spill and if there is any immediate danger (e.g., fire).

  • Don Appropriate PPE: If safe to do so, don additional PPE, including respiratory protection if necessary.

  • Containment: For solid spills, carefully cover with an inert absorbent material. For liquid spills, use a chemical absorbent pad or granules to dike the spill.

  • Cleanup: Carefully collect the absorbed material using non-sparking tools and place it into a labeled, sealed container for hazardous waste disposal.[10]

  • Decontamination: Clean the spill area with an appropriate solvent, followed by soap and water.

  • Waste Disposal: Dispose of all contaminated materials as hazardous waste in accordance with institutional and local regulations.[2]

Spill Response Workflow

Spill_Response_Workflow Start Spill Occurs Alert Alert Personnel & Evacuate Area Start->Alert Immediate Action Assess Assess Spill from Safe Distance Alert->Assess PPE Don Appropriate PPE Assess->PPE If Safe to Proceed Contain Contain the Spill (Absorbent Material) PPE->Contain Cleanup Collect Contaminated Material (Non-Sparking Tools) Contain->Cleanup Decontaminate Decontaminate Spill Area Cleanup->Decontaminate Dispose Dispose of as Hazardous Waste Decontaminate->Dispose End Spill Managed Dispose->End

Caption: Workflow for managing a chemical spill.

3.3. Waste Disposal: A Cradle-to-Grave Responsibility

Proper disposal of 5-(Trifluoromethyl)benzo[d]isothiazole and any contaminated materials is a legal and ethical requirement.

Disposal Plan:

  • Segregation: Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Labeling: All waste containers must be clearly labeled with the full chemical name and associated hazards.

  • Containment: Waste should be stored in a sealed, chemically compatible container in a designated hazardous waste accumulation area.

  • Final Disposal: Waste must be disposed of through a licensed hazardous waste disposal facility, in accordance with all local, state, and federal regulations.

First Aid Measures: Immediate Actions in Case of Exposure

In the event of an exposure, immediate and appropriate first aid can significantly reduce the severity of the outcome.

  • If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention and show the safety data sheet or the product label to the attending physician.[2][3]

  • In Case of Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation occurs, seek medical attention.[2][4]

  • In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[2][4]

  • If Inhaled: Remove the individual to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[2]

Storage and Stability

Proper storage is essential to maintain the integrity of the compound and prevent hazardous reactions.

  • Conditions to Avoid: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[2]

  • Container: Keep the container tightly closed and stored in a designated chemical storage cabinet.

By adhering to these guidelines, researchers can work safely with 5-(Trifluoromethyl)benzo[d]isothiazole, fostering a culture of safety and scientific excellence.

References

  • SAFETY DATA SHEET - Sigma-Aldrich. (2025, November 6).
  • SAFETY DATA SHEET - Sigma-Aldrich. (2025, November 6).
  • PFAS - Wikipedia.
  • SAFETY DATA SHEET - Fisher Scientific.
  • 10 - Safety Data Sheet.
  • Personal Protective Equipment | US EPA. (2025, September 12).
  • SAFETY DATA SHEET. (2021, September 24).
  • Chemical Safety Data Sheet MSDS / SDS - 2(3H)-Benzothiazolone,5-(trifluoromethyl)-(9CI) - ChemicalBook. (2025, July 19).
  • SAFETY DATA SHEET - TCI Chemicals. (2024, December 16).
  • Safety Data Sheet according to REGULATIONS FOR HAZARDOUS CHEMICAL AGENTS, 2021, published in GG 44348.
  • PFAS and PPE: what is the current situation? - Vandeputte. (2023, November 30).
  • PFAS Crisis: The Search for Sustainable and Safe PPE for Firefighters - fls europe. (2025, July 7).

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.